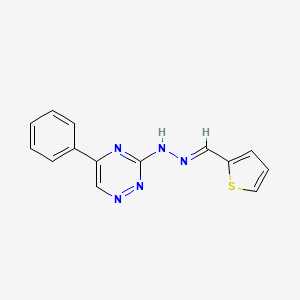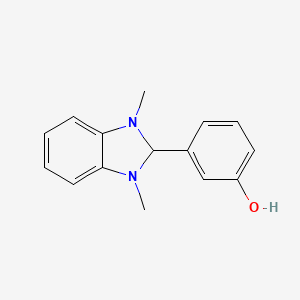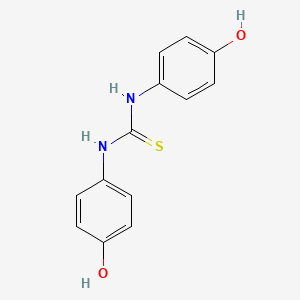
2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as TPTH, is a compound that has been extensively studied for its potential applications in scientific research. TPTH is a versatile molecule that has been shown to have a range of biochemical and physiological effects, making it an interesting candidate for a variety of research projects.
Mécanisme D'action
The mechanism of action of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are important for cancer cell growth and survival. 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, as well as antioxidant activity. 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone for lab experiments is its versatility. It can be used in a variety of different assays and experiments, making it a useful tool for researchers in a range of fields. However, one limitation of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. One area of interest is in the development of new anticancer drugs based on the structure of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. Another area of interest is in the development of new neuroprotective agents based on 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. Additionally, there is potential for 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone to be used in the development of new anti-inflammatory and antioxidant drugs.
Méthodes De Synthèse
2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be synthesized through a simple two-step process. The first step involves the reaction of 2-thiophenecarbaldehyde with hydrazine hydrate to form the corresponding hydrazone. The second step involves the reaction of the hydrazone with 5-phenyl-1,2,4-triazin-3-yl chloride to form the final product, 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone.
Applications De Recherche Scientifique
2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have potent anticancer activity against a variety of different types of cancer cells, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
5-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-2-5-11(6-3-1)13-10-16-19-14(17-13)18-15-9-12-7-4-8-20-12/h1-10H,(H,17,18,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFSWORZVFRUNE-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)

![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)

![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)
![N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B5854332.png)

![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)